molecular formula C28H28N2O6 B11595692 4-Methoxybenzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

4-Methoxybenzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11595692
M. Wt: 488.5 g/mol
InChI Key: SLEHLOSHTGRPGA-UHFFFAOYSA-N
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Description

4-Methoxybenzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxybenzyl and benzyloxy groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex organic molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme interactions or as a potential drug lead.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxybenzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of methoxybenzyl and benzyloxy groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C28H28N2O6

Molecular Weight

488.5 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 4-(4-methoxy-3-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C28H28N2O6/c1-18-25(27(31)36-17-20-9-12-22(33-2)13-10-20)26(30-28(32)29-18)21-11-14-23(34-3)24(15-21)35-16-19-7-5-4-6-8-19/h4-15,26H,16-17H2,1-3H3,(H2,29,30,32)

InChI Key

SLEHLOSHTGRPGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC

Origin of Product

United States

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